1-Methoxypent-4-yn-2-amine
Description
1-Methoxypent-4-yn-2-amine (C₆H₁₁NO, MW 113.16 g/mol) is an aliphatic amine featuring a methoxy group at position 1, an amine at position 2, and a terminal alkyne at position 4 of a pentane backbone. The compound is commercially available for research purposes .
Properties
IUPAC Name |
1-methoxypent-4-yn-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(7)5-8-2/h1,6H,4-5,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXCLTFNOJGVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC#C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methoxypent-4-yn-2-amine typically involves the reaction of 4-pentyn-2-amine with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxypent-4-yn-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond in the pentynyl chain to a double or single bond.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactions
1-Methoxypent-4-yn-2-amine features a methoxy group and a terminal alkyne, which contribute to its reactivity. The compound undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form different products depending on the reagents used.
- Reduction : The triple bond in the alkyne can be reduced to a double or single bond.
- Substitution : The amine group can participate in substitution reactions, allowing for the introduction of other functional groups.
These reactions make it a valuable building block in organic synthesis.
Chemistry
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modify biochemical processes makes it a useful tool for investigating cellular mechanisms and drug interactions.
Medicine
Research into the pharmaceutical applications of this compound has revealed its potential in drug development. Studies focus on its efficacy in treating various diseases, including cancer and metabolic disorders. The compound's interaction with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound is employed in producing specialty chemicals and materials. Its versatility allows for use in creating products with specific properties tailored to various industrial needs.
Case Study 1: Synthesis of Novel Anticancer Agents
A study explored the synthesis of new anticancer agents using this compound as a precursor. Researchers modified the compound to enhance its cytotoxicity against cancer cell lines. The results demonstrated significant promise for developing effective cancer therapies based on this compound.
Case Study 2: Enzyme Interaction Studies
Another research project investigated the interactions between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could act as an inhibitor or activator, providing insights into its potential therapeutic roles.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables novel synthetic pathways |
| Biology | Enzyme interaction studies | Influences metabolic pathways |
| Medicine | Drug development | Potential anticancer properties |
| Industry | Specialty chemicals production | Versatile applications |
Mechanism of Action
The mechanism of action of 1-Methoxypent-4-yn-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Features |
|---|---|---|---|---|
| 1-Methoxypent-4-yn-2-amine | C₆H₁₁NO | 113.16 | Methoxy, amine, terminal alkyne | Aliphatic, triple bond |
| N-Benzylpent-4-yn-1-amine | C₁₂H₁₅N | 173.26 | Benzyl, amine, terminal alkyne | Aromatic substitution |
| 1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | 165.23 | Aromatic methoxy, amine | Phenethylamine derivative |
| (4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine | C₁₂H₂₁NOS | 227.37 | Methoxy, thiophene, branched | Heterocyclic, steric bulk |
Key Observations:
- Alkyne vs. Aromatic Substitution : The terminal alkyne in this compound distinguishes it from aromatic analogs like 1-(4-methoxyphenyl)propan-2-amine (4-methoxyamphetamine), which features a methoxy group on a benzene ring . The alkyne enhances reactivity toward cycloaddition reactions, whereas aromatic methoxy groups direct electrophilic substitution.
Key Observations:
- Reduction vs. Alkylation : 1-(4-Methoxyphenyl)propan-2-amine is synthesized via ketone reduction , contrasting with alkylation strategies used for branched analogs .
Key Observations:
- Pharmacological vs. Material Science Uses : Aromatic methoxy amines like 1-(4-methoxyphenyl)propan-2-amine exhibit CNS activity , whereas this compound’s alkyne may prioritize it for bioconjugation or polymer crosslinking .
- Heterocyclic Influence : Thiophene-containing amines (e.g., ) could serve as ligands in catalysis due to electron-rich sulfur atoms.
Biological Activity
Overview
1-Methoxypent-4-yn-2-amine (C6H11NO) is an organic compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research. This compound features a methoxy group and an amine functional group, which contribute to its reactivity and interaction with biological systems.
- Molecular Formula: C6H11NO
- Molecular Weight: 113.16 g/mol
- IUPAC Name: this compound
- Canonical SMILES: COCCC(C#C)N
This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The methoxy and amine groups facilitate hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and influence cellular processes. The compound's triple bond in the pentynyl chain also allows for further chemical modifications that can enhance its biological properties.
Biological Activity
Research indicates that this compound can exhibit several biological activities, including:
1. Enzyme Interactions:
- The compound has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways. This is particularly relevant in drug development where enzyme modulation can lead to therapeutic effects .
2. Antimicrobial Properties:
3. Cytotoxicity:
- Some derivatives of alkynes have shown cytotoxic effects against cancer cell lines. Research into the cytotoxicity of this compound could provide insights into its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the synthesis and applications of this compound:
- Synthesis and Characterization:
- Biological Assays:
- Comparative Studies:
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
